Thienopyridone
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Overview
Description
Thienopyridone is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. It is characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound and its derivatives have shown promise as inhibitors of various enzymes, making them valuable in the development of therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one is the protein tyrosine phosphatase PTP4A3 . PTP4A3 is a cancer-associated protein that plays a crucial role in cell proliferation and migration .
Mode of Action
7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 by inhibiting its activity . This inhibition is achieved through the formation of 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones , which are the major products of the compound’s interaction with its target .
Biochemical Pathways
The inhibition of PTP4A3 affects various biochemical pathways involved in cancer progression . .
Pharmacokinetics
The compound’s water solubility, stability, and molecular weight (30537500) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of PTP4A3 by 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can lead to a decrease in cell proliferation and migration . This can potentially result in the suppression of cancer progression .
Action Environment
The action of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can be influenced by various environmental factors. For instance, the compound’s photooxygenation process utilizes ambient air as the sole reactant . Therefore, the presence and quality of air can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one has been shown to interact with the PTP4A3 phosphatase, a protein associated with cancer . The nature of this interaction involves the compound acting as an inhibitor of the PTP4A3 phosphatase .
Cellular Effects
The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are primarily related to its inhibitory action on the PTP4A3 phosphatase . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with the PTP4A3 phosphatase . This binding inhibits the activity of the phosphatase, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one have been observed over time . The compound has a long plasma half-life of approximately 24 hours in mice, suggesting possible binding to serum components .
Dosage Effects in Animal Models
The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one in animal models vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Thienopyridone can be synthesized through several methods, including the condensation of thiophene derivatives with pyridine derivatives. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Thienopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridones .
Scientific Research Applications
Thienopyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Thienopyridine: A class of compounds that includes drugs like clopidogrel and ticlopidine, which are used as antiplatelet agents.
Iminothienopyridinedione: A more potent derivative of thienopyridone with similar enzyme inhibitory properties.
Uniqueness: this compound is unique due to its specific mechanism of action involving the oxidation of catalytic cysteine residues. This redox activity distinguishes it from other similar compounds, making it a valuable tool in the study of enzyme inhibition and cancer therapy .
Properties
IUPAC Name |
7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOPOZVLBHOHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018454-97-1 |
Source
|
Record name | Thienopyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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